The synthesis of 4-Ethyl-1H-benzo[d]imidazol-6-amine can be achieved through various methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the following steps:
The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time. For instance, using dimethylformamide as a solvent and sodium hydride as a base can enhance yields significantly.
The molecular structure of 4-Ethyl-1H-benzo[d]imidazol-6-amine features:
The structural configuration allows for potential interactions with biological targets, making it suitable for medicinal applications.
4-Ethyl-1H-benzo[d]imidazol-6-amine participates in various chemical reactions typical for amines and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with new properties.
Further research is needed to elucidate the precise mechanisms associated with this specific compound.
The physical and chemical properties of 4-Ethyl-1H-benzo[d]imidazol-6-amine include:
Property | Value |
---|---|
Melting Point | Not explicitly reported |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its handling in laboratory settings and its potential formulation into pharmaceutical products.
4-Ethyl-1H-benzo[d]imidazol-6-amine has several applications in scientific research and medicinal chemistry:
Research continues to explore its full potential in these areas, particularly in developing targeted therapies for cancer treatment.
The compound systematically named 4-Ethyl-1H-benzo[d]imidazol-6-amine belongs to the benzimidazole class of heterocyclic aromatic organic compounds. This nomenclature follows IUPAC conventions:
Confusion arises in literature due to alternate numbering of the benzimidazole system. Some sources designate the ethyl-substituted carbon as position 2 (e.g., 2-Ethyl-1H-benzo[d]imidazol-6-amine, CAS 46055-62-3 [1]), while others label it as position 4 (e.g., 1-Ethyl-1H-benzo[d]imidazol-5-amine, CAS 62874-34-4 [8]). This discrepancy stems from historical vs. systematic numbering. The Chemical Abstracts Service (CAS) registry resolves ambiguity via unique identifiers: 46055-62-3 for the 1H-tautomer and 62874-34-4 for the N-ethylated derivative.
Systematic Name | CAS Registry No. | Common Synonyms |
---|---|---|
2-Ethyl-1H-benzo[d]imidazol-6-amine | 46055-62-3 | 4-Ethyl-1H-benzimidazol-6-amine |
1-Ethyl-1H-benzo[d]imidazol-5-amine | 62874-34-4 | N-Ethyl-5-aminobenzimidazole |
The molecular formula C₉H₁₁N₃ is consistently reported for both tautomeric forms [1] [8] [9]. Key mass data include:
Canonical descriptors provide machine-readable representations:
NC1=CC=C2C(NC(CC)=N2)=C1
(tautomer with N–H) or NC1=CC=C2N(CC)C=NC2=C1
(N-ethyl derivative) [1] [8]. RJAJOQCGFBMAKT-UHFFFAOYSA-N
(for 46055-62-3), enabling unambiguous database searches [1]. Property | Value |
---|---|
Molecular formula | C₉H₁₁N₃ |
Exact mass | 161.0953 g/mol |
Monoisotopic mass | 161.0951 g/mol |
Topological polar surface area | 65.5 Ų (calculated) |
LogP (partition coefficient) | 1.68 (predicted) |
Single-crystal X-ray diffraction (XRD) studies of closely related benzimidazole derivatives reveal planar benzimidazole cores with slight deviations due to substituent effects. For example, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.8 Å, b = 5.9 Å, c = 15.7 Å, and β = 109.3° [3]. The benzimidazole ring exhibits a dihedral angle of 8.2° relative to pendant phenyl groups, suggesting moderate conjugation.
In the solid state, supramolecular architectures are stabilized by:
For 4-Ethyl-1H-benzo[d]imidazol-6-amine, computational models predict a coplanar ethyl group (torsion angle C4–Cethyl ≈ 5°) due to hyperconjugation with the imidazole π-system. This minimizes steric clashes and optimizes electron delocalization.
Parameter | Value | Method |
---|---|---|
Crystal system | Monoclinic | XRD [3] |
Space group | P2₁/c | XRD [3] |
Unit cell volume | 1184 ų | XRD [3] |
Hydrogen bond length | 2.85 Å (N–H···N) | XRD [10] |
π-stacking distance | 3.48 Å | XRD [10] |
Benzimidazoles exhibit prototropy at the imidazole N1–H and N3–H sites, enabling rapid exchange between tautomers:
Solvent polarity markedly influences equilibria:
Solid-state studies confirm one tautomer predominates in crystals. For hydrate forms, water bridges N–H and amino groups via O–H···N and N–H···O bonds, "locking" the N1–H configuration [3].
This characterization establishes 4-Ethyl-1H-benzo[d]imidazol-6-amine as a conformationally flexible scaffold with tautomeric behavior critical for its chemical reactivity and supramolecular assembly. Subsequent studies on its synthetic applications or biological activity must account for these dynamic equilibria.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: